

AF 430 Azide: A Comprehensive Technical Guide to its Spectral Characteristics

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Compound of Interest

Compound Name: AF 430 azide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral characteristics of **AF 430 azide**, a versatile fluorescent probe. Designed for professionals in research and drug development, this document outlines the essential quantitative data, experimental methodologies, and conceptual frameworks necessary for the effective application of this fluorophore.

Core Spectral and Photophysical Properties

AF 430 azide is a yellow fluorescent dye belonging to the coumarin class.^[1] It is functionalized with an azide group, enabling its covalent attachment to alkyne-containing molecules through copper-catalyzed or strain-promoted click chemistry reactions.^[2] This fluorophore is particularly noted for its large Stokes shift, high photostability, and good water solubility, making it a valuable tool for a variety of fluorescence-based applications.^{[3][4]} The fluorescence of AF 430 is independent of pH over a wide range, from pH 4 to 10.^{[3][4]}

Quantitative Data Summary

The key spectral and photophysical parameters of **AF 430 azide** are summarized in the table below for easy reference and comparison. These values represent the foundational data for designing experiments and interpreting results.

Spectral Characteristic	Value	Reference(s)
Excitation Maximum (λ_{abs})	430 - 433 nm	[5][6]
Emission Maximum (λ_{em})	539 - 542 nm	[5][7][8]
Molar Extinction Coefficient (ϵ)	~15,000 - 16,000 M ⁻¹ cm ⁻¹	[5][6]
Fluorescence Quantum Yield (Φ)	0.23	[5]
Fluorescence Lifetime (τ)	~4.1 ns	
Stokes Shift	~112 nm	[3]

Experimental Protocols: Characterizing Spectral Properties

While specific experimental conditions can vary between laboratories and instrumentation, the following provides a detailed, generalized methodology for the determination of the key spectral characteristics of a fluorescent dye such as **AF 430 azide**.

I. Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Materials:

- **AF 430 azide**
- High-purity solvent (e.g., phosphate-buffered saline (PBS), ethanol, or deionized water)
- Quartz cuvettes (1 cm path length)
- UV-Visible spectrophotometer
- Spectrofluorometer

Procedure:

- **Sample Preparation:** Prepare a dilute stock solution of **AF 430 azide** in the chosen solvent. From the stock, create a working solution with an absorbance between 0.05 and 0.1 at the expected absorption maximum to minimize inner filter effects.
- **Absorption Spectrum Measurement:** a. Use the spectrophotometer to record the absorbance spectrum of the working solution from approximately 300 nm to 600 nm. b. Use the solvent as a blank reference. c. Identify the wavelength of maximum absorbance (λ_{abs}).
- **Emission Spectrum Measurement:** a. Transfer the working solution to a quartz cuvette for use in the spectrofluorometer. b. Set the excitation wavelength of the spectrofluorometer to the determined λ_{abs} . c. Scan the emission spectrum over a range from the excitation wavelength to approximately 700 nm. d. The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_{em}).

II. Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of the dye at a specific wavelength.

Procedure:

- **Serial Dilutions:** Prepare a series of dilutions of the **AF 430 azide** stock solution of known concentration.
- **Absorbance Measurement:** Measure the absorbance of each dilution at the λ_{abs} using a spectrophotometer.
- **Beer-Lambert Law:** Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ϵ) can be calculated from the slope of the resulting line according to the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

III. Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process.

Procedure:

- **Reference Standard:** Select a well-characterized fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with **AF 430 azide** (e.g., fluorescein in 0.1 M NaOH).
- **Absorbance Matching:** Prepare solutions of both the **AF 430 azide** and the reference standard with identical absorbance values (typically < 0.1) at the same excitation wavelength.
- **Fluorescence Spectra:** Record the fluorescence emission spectra of both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
- **Calculation:** The quantum yield of the sample (Φ_{sample}) is calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

IV. Determination of Fluorescence Lifetime

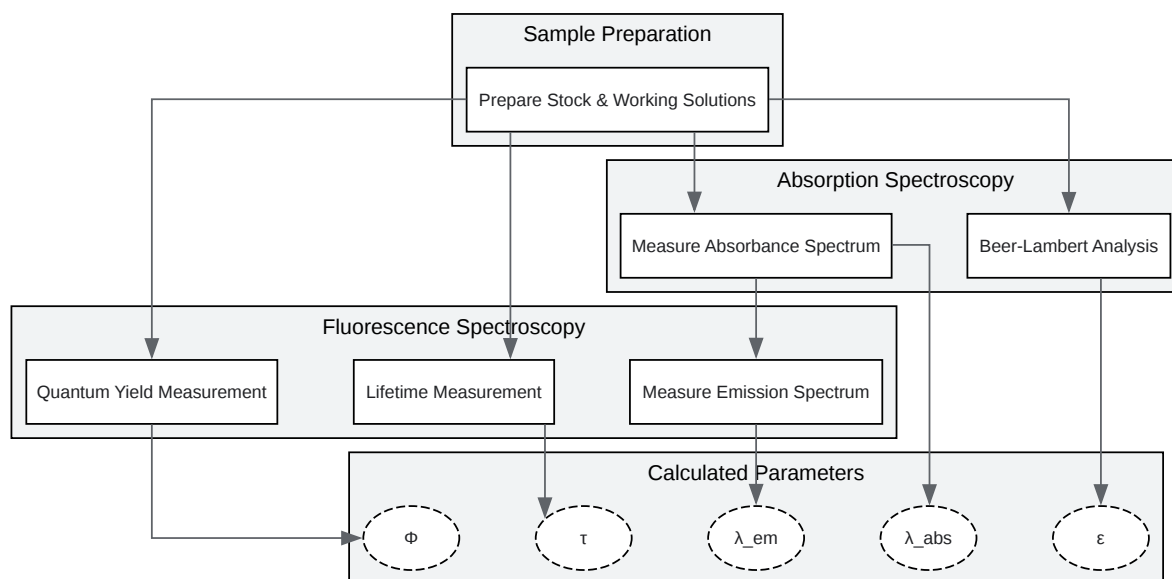
Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

Procedure:

- **Instrumentation:** This measurement requires specialized equipment, typically a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.
- **Measurement:** The sample is excited with a pulsed light source (e.g., a laser diode), and the decay of the fluorescence intensity over time is measured.
- **Data Analysis:** The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualizing Key Concepts and Workflows

To further elucidate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

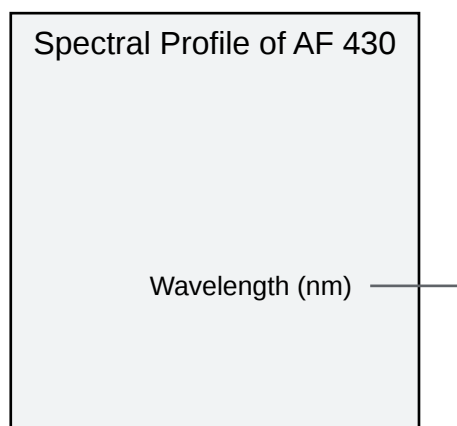


Absorption
($\lambda_{abs} \approx 430$ nm)



Large Stokes Shift (~ 112 nm)

Emission
($\lambda_{em} \approx 542$ nm)



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